

(S)-VQW-765: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-VQW-765

Cat. No.: B1684082

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(S)-VQW-765, also known as (S)-AQW-051, is a potent and selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR). This document provides a detailed overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(S)-VQW-765 is a small molecule with a well-defined chemical structure, contributing to its selective interaction with the $\alpha 7$ nAChR.

Property	Value	Source
IUPAC Name	(3R)-3-[[6-(4-methylphenyl)-3-pyridinyl]oxy]-1-azabicyclo[2.2.2]octane	[1]
CAS Number	669770-29-0	[1]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O	[2]
Molecular Weight	294.39 g/mol	[2]
Synonyms	(S)-AQW-051, AQW-051	[1][2]

Pharmacological Properties

(S)-VQW-765 acts as a partial agonist at the $\alpha 7$ nicotinic acetylcholine receptor, a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes and inflammatory pathways.

Parameter	Value	Method	Source
Binding Affinity (pKD)	7.56	Radioligand Binding Assay	[3]
Potency (pEC50)	7.41	Calcium Influx Assay	[3]
Mechanism of Action	$\alpha 7$ nAChR Partial Agonist	Functional Assays	[4]

Preclinical Findings

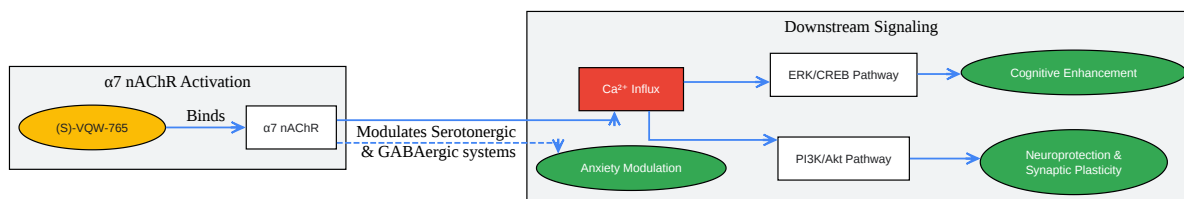
In preclinical studies, **(S)-VQW-765** has demonstrated cognitive-enhancing and anxiolytic-like effects. Oral administration of 0.03 and 0.3 mg/kg of VQW-765 has been shown to improve learning and memory in mice.[3] At a dose of 1 mg/kg, it exhibited anxiolytic effects in rats by increasing social exploration time.[3]

Clinical Findings

A Phase II clinical trial investigated the efficacy of a single 10 mg oral dose of VQW-765 in subjects with performance anxiety.[5][6] The study utilized the Trier Social Stress Test (TSST) to induce anxiety.[5][6] While a trend towards improvement was observed in the overall population, a statistically significant reduction in anxiety was noted in female participants.[5][6] The study also suggested an inverted U-shaped dose-response curve, a characteristic often seen with $\alpha 7$ nAChR agonists.[5]

Signaling Pathways

Activation of the $\alpha 7$ nAChR by **(S)-VQW-765** initiates a cascade of intracellular signaling events. The receptor's high permeability to calcium ions (Ca^{2+}) is a key trigger for these downstream pathways.



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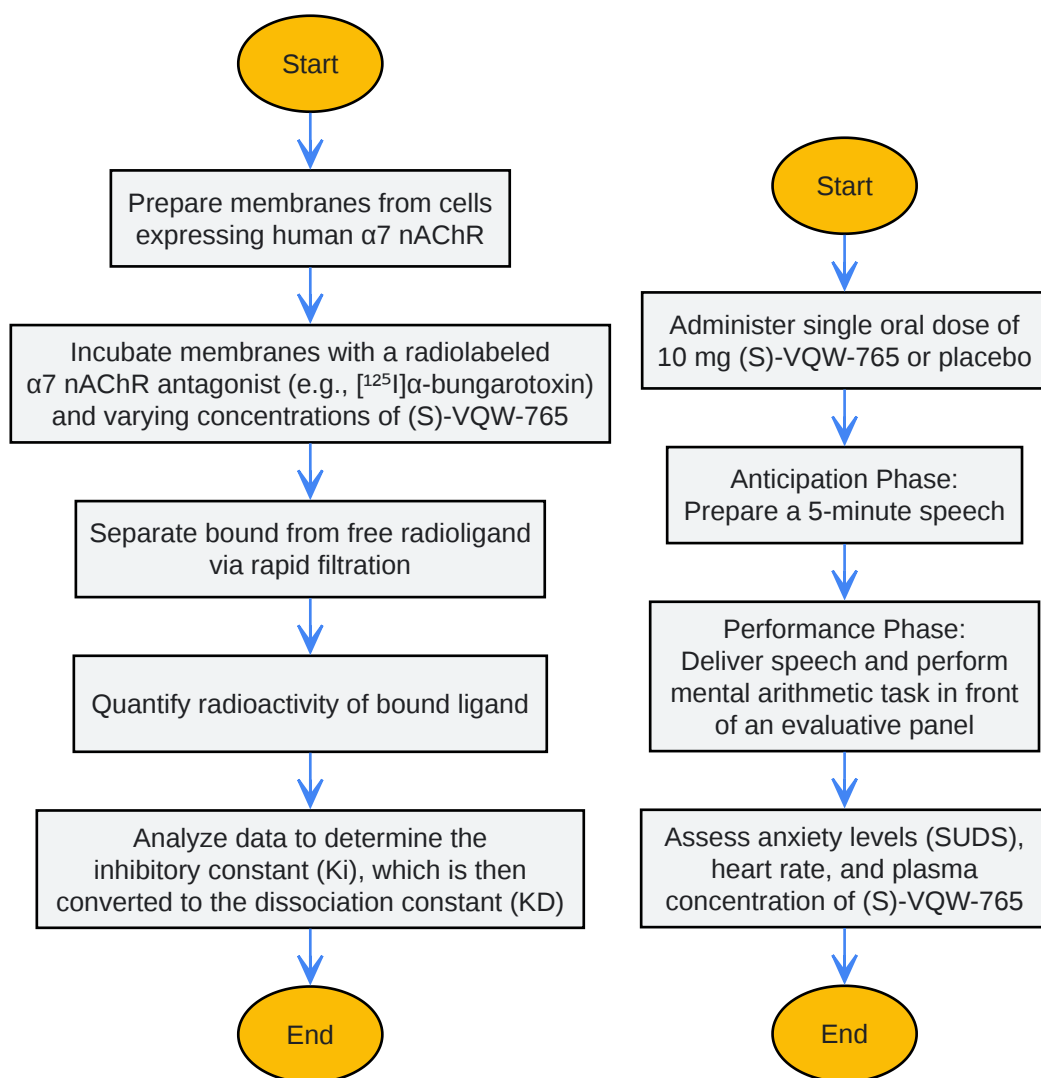
Caption: Signaling pathway of **(S)-VQW-765** via $\alpha 7$ nAChR activation.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the characterization of **(S)-VQW-765**.

Radioligand Binding Assay (for pKD determination)

This assay quantifies the affinity of **(S)-VQW-765** for the $\alpha 7$ nAChR.



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